molecular formula C19H22F2N4 B12241067 4-Cyclopropyl-6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine

4-Cyclopropyl-6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine

Cat. No.: B12241067
M. Wt: 344.4 g/mol
InChI Key: GKKRJHFSIJYRQE-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine is a complex organic compound that features a cyclopropyl group, a difluorophenyl group, and a piperazine ring attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Cyclopropyl-6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-6-{4-[(2,5-difluorophenyl)sulfonyl]piperazin-1-yl}-2-methylpyrimidine
  • 4-Cyclopropyl-6-{4-[(2,5-difluorophenyl)amino]piperazin-1-yl}-2-methylpyrimidine

Uniqueness

4-Cyclopropyl-6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H22F2N4

Molecular Weight

344.4 g/mol

IUPAC Name

4-cyclopropyl-6-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine

InChI

InChI=1S/C19H22F2N4/c1-13-22-18(14-2-3-14)11-19(23-13)25-8-6-24(7-9-25)12-15-10-16(20)4-5-17(15)21/h4-5,10-11,14H,2-3,6-9,12H2,1H3

InChI Key

GKKRJHFSIJYRQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC3=C(C=CC(=C3)F)F)C4CC4

Origin of Product

United States

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